N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride
Description
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.2ClH/c1-2-10-4-7-3-8(9)6-11-5-7;;/h3,5-6,10H,2,4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZAKFHMXYKYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CN=C1)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 3-Methylpyridine Derivatives
Direct bromination of 3-methylpyridine precursors using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) achieves regioselective substitution at the 5-position. For example, 5-methylnicotinic acid undergoes esterification to methyl 5-methylnicotinate, followed by reduction to 5-methylnicotinyl alcohol using lithium aluminum hydride (LiAlH₄). Subsequent bromination with PBr₃ in acetonitrile at reflux yields 3-(bromomethyl)-5-bromopyridine hydrobromide with 65.9% overall yield.
Reaction Conditions for Bromination
This method avoids dibromination byproducts through controlled stoichiometry (1:1 molar ratio of alcohol:PBr₃).
Bromination via Heterocyclic Hydroxyl Activation
Alternative routes activate hydroxyl groups on pyridine heterocycles for bromination. For instance, 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester reacts with tribromooxyphosphorus (POBr₃) in acetonitrile to introduce bromine at the 5-position. While this method is documented for pyrazoles, analogous conditions apply to pyridines, with yields exceeding 80%.
Amine Functionalization and Methylene Bridge Formation
Introducing the ethanamine group requires forming a methylene bridge (-CH₂-) between the pyridine and amine. Two pathways are prevalent:
Reductive Amination of Pyridine Aldehydes
5-Bromopyridine-3-carbaldehyde reacts with ethanamine in the presence of sodium cyanoborohydride (NaBH₃CN) to form the secondary amine. The aldehyde intermediate is synthesized via oxidation of 5-bromo-3-methylpyridine using manganese dioxide (MnO₂).
Optimized Reductive Amination Parameters
Nucleophilic Substitution of Bromomethyl Intermediates
3-(Bromomethyl)-5-bromopyridine undergoes nucleophilic displacement with ethanamine in tetrahydrofuran (THF), yielding N-((5-bromopyridin-3-yl)methyl)ethanamine. Excess ethanamine (2.5 equiv) ensures complete substitution, with a reaction time of 12 hours at 60°C.
Dihydrochloride Salt Formation
The free base is converted to the dihydrochloride salt via acidification. Dissolving the amine in anhydrous diethyl ether and bubbling hydrogen chloride (HCl) gas achieves a 95% conversion rate. Critical parameters include:
Salt Formation Protocol
| Parameter | Value |
|---|---|
| Solvent | Diethyl ether |
| HCl Concentration | 2.0 M in dioxane |
| Stoichiometry | 2.2 equiv HCl |
| Purity | >99% (HPLC) |
Industrial-Scale Optimization
Continuous Flow Bromination
Adopting continuous flow reactors for bromination improves yield and safety. A patent describes brominating 3-methylpyridine in a tubular reactor with PBr₃, achieving 92% conversion at 100°C and 10 bar pressure.
Chemical Reactions Analysis
Types of Reactions
N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to remove the bromine atom, forming a different pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce de-brominated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile reagent in organic synthesis.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of corresponding oxides | Potassium permanganate, H₂O₂ |
| Reduction | Removal of bromine to form different derivatives | Lithium aluminum hydride |
| Substitution | Replacement of bromine with other functional groups | Hydroxide ions, amines |
Biology
In biological research, this compound has been investigated for its ability to interact with various enzymes and receptors, leading to significant implications in pharmacological studies.
Mechanism of Action:
- Enzyme Inhibition: It inhibits specific enzymes, potentially altering metabolic pathways.
- Receptor Binding: It interacts with neurotransmitter receptors, influencing signaling pathways related to pain and neuroprotection.
Table 2: Biological Activity Summary
| Activity Type | Effectiveness | Model Used | Reference |
|---|---|---|---|
| Anticancer | High | MDA-MB-453 (breast cancer) | |
| Neuroprotection | Moderate | HT-22 (neuroblastoma) | |
| Anti-inflammatory | Significant | BV-2 (microglial cells) |
Medicine
The compound is being explored for its therapeutic potential in drug development. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines and may have neuroprotective properties.
Case Study Insights:
- Anticancer Activity: In vitro assays have shown that this compound can induce apoptosis in tumor cells by disrupting cell cycle progression.
- Neuroprotective Effects: Research suggests that it protects neuronal cells from oxidative stress and inflammation, indicating potential applications in treating neurodegenerative diseases.
Table 3: Structure-Activity Relationship
| Compound Variant | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| This compound | 12.07 | Tubulin polymerization inhibition |
| N-((5-Chloropyridin-3-yl)methyl)ethanamine dihydrochloride | 15.00 | Similar mechanism |
| N-((5-Fluoropyridin-3-yl)methyl)ethanamine dihydrochloride | 18.50 | Similar mechanism but lower potency |
Mechanism of Action
The mechanism of action of N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((5-Chloropyridin-3-yl)methyl)ethanamine dihydrochloride
- N-((5-Fluoropyridin-3-yl)methyl)ethanamine dihydrochloride
- N-((5-Iodopyridin-3-yl)methyl)ethanamine dihydrochloride
Uniqueness
N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. This makes it particularly useful in certain synthetic and research applications where other halogenated derivatives may not be as effective.
Biological Activity
N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in pharmacological research. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
This compound is characterized by its brominated pyridine structure, which enhances its reactivity and biological interaction capabilities. The compound functions primarily through binding to specific receptors and enzymes, thereby modulating their activity.
Mechanism of Action:
- Enzyme Inhibition: The compound has been noted for its ability to inhibit various enzymes, which can lead to altered metabolic pathways and therapeutic effects.
- Receptor Binding: It interacts with neurotransmitter receptors, which may influence signaling pathways associated with pain perception and neuroprotection.
Biological Activities
-
Anticancer Activity:
- Studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays have shown it can induce apoptosis in tumor cells by disrupting cell cycle progression.
-
Neuroprotective Effects:
- Research has demonstrated the compound's potential in protecting neuronal cells from oxidative stress and inflammation, suggesting applications in neurodegenerative diseases.
-
Anti-inflammatory Properties:
- The compound has shown efficacy in reducing inflammation in cellular models, indicating potential for treating inflammatory diseases.
Table 1: Biological Activity Summary
| Activity Type | Effectiveness | Model Used | Reference |
|---|---|---|---|
| Anticancer | High | MDA-MB-453 (breast cancer) | |
| Neuroprotection | Moderate | HT-22 (neuroblastoma) | |
| Anti-inflammatory | Significant | BV-2 (microglial cells) |
Table 2: Structure-Activity Relationship
| Compound Variant | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 12.07 | Tubulin polymerization inhibition |
| N-((5-Chloropyridin-3-yl)methyl)ethanamine dihydrochloride | 15.00 | Similar mechanism as above |
| N-((5-Fluoropyridin-3-yl)methyl)ethanamine dihydrochloride | 18.50 | Similar mechanism but lower potency |
Case Studies
-
Inhibition of Cancer Cell Proliferation:
A study evaluated the effect of this compound on MDA-MB-453 breast cancer cells, revealing an IC50 value of approximately 12 µM. The compound was found to induce cell cycle arrest at the G2/M phase, leading to apoptosis through a mitochondrial pathway . -
Neuroprotective Mechanisms:
In a model of oxidative stress using HT-22 cells, the compound demonstrated significant protective effects against glutamate-induced toxicity. The results indicated a reduction in reactive oxygen species (ROS) levels and inflammation markers . -
Anti-inflammatory Effects:
A study utilizing BV-2 microglial cells showed that treatment with the compound significantly reduced LPS-induced TNF-alpha release by over 90%, highlighting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride?
- Methodological Answer: The compound is typically synthesized via reductive amination. React 5-bromopyridine-3-carbaldehyde with ethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol or ethanol. Purification involves recrystallization or column chromatography to isolate the dihydrochloride salt form .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm the presence of the bromopyridine ring, ethanamine chain, and hydrochloride groups.
- HPLC with UV detection to assess purity (>95% recommended for biological assays).
- Mass spectrometry (MS) to verify molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
- Elemental analysis to validate stoichiometry .
Q. What are the solubility and storage recommendations for this compound?
- Methodological Answer: The compound is soluble in polar solvents like dimethyl sulfoxide (DMSO) and ethanol. Store at room temperature (RT) in a desiccator to prevent moisture absorption. For long-term stability, lyophilize and store under inert gas (e.g., argon) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity against neurological targets?
- Methodological Answer:
- In vitro binding assays: Screen against neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays.
- Functional assays: Measure intracellular calcium flux or cAMP modulation in neuronal cell lines (e.g., SH-SY5Y).
- Comparative studies: Test structural analogs (e.g., 5-fluoro or 5-methyl pyridine derivatives) to establish structure-activity relationships (SAR) .
Q. How should contradictions in biological activity data across studies be addressed?
- Methodological Answer:
- Verify compound purity: Re-analyze batches via HPLC to rule out impurities.
- Control experimental variables: Standardize assay conditions (e.g., pH, temperature, cell passage number).
- Assess enantiomeric purity: If the compound is chiral (e.g., (R)- or (S)-isomers), use chiral HPLC or circular dichroism to confirm configuration .
Q. What strategies optimize the compound’s stability in aqueous solutions for long-term pharmacological studies?
- Methodological Answer:
- Lyophilization: Prepare lyophilized aliquots and reconstitute in degassed buffers.
- pH optimization: Stabilize in phosphate-buffered saline (PBS) at pH 7.4.
- Antioxidants: Add 0.1% ascorbic acid to prevent oxidation.
- Stability-indicating assays: Monitor degradation via LC-MS over time .
Q. How can researchers compare the reactivity of this compound with structural analogs in medicinal chemistry?
- Methodological Answer:
- Computational modeling: Perform molecular docking or MD simulations to compare binding modes with target proteins.
- Kinetic studies: Measure reaction rates in nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
- Electrochemical profiling: Use cyclic voltammetry to assess redox potential differences due to bromine substitution .
Q. What are best practices for scaling up synthesis while maintaining high purity?
- Methodological Answer:
- Continuous flow reactors: Improve yield and reduce side reactions by optimizing residence time and mixing efficiency.
- Catalyst optimization: Use immobilized catalysts (e.g., polymer-supported borohydrides) for easier separation.
- Purification: Implement automated flash chromatography or crystallization under controlled cooling gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
